molecular formula C17H12Cl2N2O B11561628 2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11561628
M. Wt: 331.2 g/mol
InChI Key: WCAIZFIVFKDNFE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a quinoline moiety substituted with a methyl group at the 2-position and a benzamide group substituted with chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline derivative is then chlorinated at the 2 and 4 positions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amidation: The final step involves the reaction of the chlorinated quinoline with benzoyl chloride in the presence of a base like pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced forms of the quinoline moiety.

Scientific Research Applications

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: It can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylquinolin-8-yl)benzamide: Lacks one chlorine atom compared to the target compound.

    2,4-difluoro-N-(2-methylquinolin-8-yl)benzamide: Fluorine atoms replace the chlorine atoms.

    2,4-dichloro-N-(2-ethylquinolin-8-yl)benzamide: An ethyl group replaces the methyl group on the quinoline moiety.

Uniqueness

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms and a methyl group on the quinoline ring can enhance its binding affinity to certain targets and modify its electronic properties.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C17H12Cl2N2O/c1-10-5-6-11-3-2-4-15(16(11)20-10)21-17(22)13-8-7-12(18)9-14(13)19/h2-9H,1H3,(H,21,22)

InChI Key

WCAIZFIVFKDNFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C=C1

Origin of Product

United States

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